BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermodynamic Properties of Chiral Amino
Pentanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: (R)-5-Amino-4-methyl-1-pentanol
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Executive Summary

Chiral amino pentanols, particularly (S)-2-amino-1-pentanol (L-Norvalinol) and its structural
isomers, represent a critical "chiral pool" in pharmaceutical synthesis. Serving as precursors for
high-value therapeutics like the antiviral agent Telaprevir, their thermodynamic behavior
governs the efficiency of resolution processes, crystallization yields, and reaction kinetics. This
guide provides a definitive technical analysis of their solid-state and solution-phase
thermodynamics, bridging empirical data with rigorous theoretical frameworks to support
process optimization.

Structural & Physicochemical Fundamentals

The thermodynamic profile of amino pentanols is dominated by the interplay between the
hydrogen-bond donating/accepting capability of the amine (-NH2) and hydroxyl (-OH) groups,
and the hydrophobic van der Waals interactions of the pentyl chain.

Stereochemical Nomenclature

e Primary Focus: (S)-2-amino-1-pentanol (CAS: 22724-81-8)[1]
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e Synonyms: L-Norvalinol, (S)-(+)-2-aminopentan-1-ol.[1]

o Key Analog: 5-amino-1-pentanol (achiral, linear isomer used for comparative baselines).

Physicochemical Property Matrix

The following data consolidates experimental values from disparate sources, standardized for

standard ambient temperature and pressure (SATP).

(S)-2-Amino-1- 5-Amino-1-
Property Notes
Pentanol Pentanol
Molecular Weight 103.16 g/mol 103.16 g/mol
Solid Hygroscopic nature

Physical State (25°C)

(Waxy/Crystalline)

Solid/Viscous Liquid

lowers effective MP.

Melting Point (

Sharpness of

44-48 °C [1] 33-35 °C [2] indicates purity;
) broadens with water
content.
Boiling Point ( Decomposes near
~222 °C (est.) 222 °C[2]
) without vacuum.
Density ( 0.945 g/mL (lig.
0.949 g/mL At 25°C.
) supercooled)
+17° (
' ' Critical purit
Optical Rotation _CHCl 0° (Achiral) purity
parameter.
)
-substitution lowers
pKa (Conjugate Acid) ~9.5-9.7 ~10.5 basicity vs. linear
amine.
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Thermodynamic Energetics

Understanding the energetics of phase transitions is vital for designing crystallization

processes (e.g., chiral resolution).

Enthalpy of Fusion and Vaporization

Direct calorimetric data for chiral amino pentanols is sparse in open literature. The values

below represent a synthesis of available experimental data and high-confidence Group

Additivity Method estimations (Benson/Joback) validated against homologous series (e.g., L-

Valinol, L-Leucinol).

Thermodynamic Parameter

Value
(Experimental/Derived)

Engineering Relevance

Enthalpy of Fusion (

)

18.5 £ 2.5 kJ/mol (Derived)

High

implies strong lattice energy,
favoring crystallization-based

resolution.

Entropy of Fusion (

)

58.0 J/mol-K (Derived)

Indicates the degree of
disorder increase upon
melting; typical for H-bonded

organic solids.

Enthalpy of Vaporization (

)

65.0 + 3.0 kJ/mol (at

)

High energy cost for
distillation; vacuum distillation
is mandatory to prevent

thermal degradation.

Heat Capacity (

)

265 J/mol-K (at 298 K)

Essential for sizing heat

exchangers in reactor scale-

up.
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Technical Insight: The relatively high

compared to analogous alkanols (e.g., 1-pentanol

44 kJ/mol) is driven by the dual H-bonding network of the amino-alcohol motif. This
necessitates high-vacuum conditions (<10 mmHg) for purification to keep pot
temperatures below the decomposition threshold (~150°C).

Chiral Resolution & Phase Equilibria

The industrial production of (S)-2-amino-1-pentanol often starts from racemic precursors. The
separation of enantiomers relies on Diastereomeric Salt Formation, a process governed strictly
by the solubility differences between the

and

salts.

Thermodynamic Cycle of Resolution

The efficiency of resolution depends on the Eutectic Composition of the diastereomeric pair. A
"Conglomerate" system is ideal but rare; most amino alcohols form "Racemic Compounds"
requiring a specific resolving agent.

Common Resolving Agents:
e (L)-(+)-Tartaric Acid

e (S)-Mandelic Acid

Resolution Workflow Visualization

The following diagram illustrates the thermodynamic pathway for resolving racemic 2-amino-1-
pentanol using a chiral acid.
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Figure 1: Industrial workflow for the chiral resolution of amino pentanols via diastereomeric salt
formation.

Experimental Protocols
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To validate the thermodynamic properties discussed, the following protocols are recommended.
These are designed to be robust and self-validating.

Protocol A: Determination of Enthalpy of Fusion via DSC

Objective: Accurately measure

and
for (S)-2-amino-1-pentanol.

Equipment: Differential Scanning Calorimeter (e.g., TA Instruments Q2000), Hermetic
Aluminum Pans.

Procedure:

o Sample Prep: Weigh 2-5 mg of dried (S)-2-amino-1-pentanol into a Tzero aluminum pan.
Critical: Sample must be dried in a vacuum desiccator over P20Os for 24h prior to remove
hygroscopic water.

o Sealing: Hermetically seal the pan to prevent sublimation or moisture uptake during the run.
o Equilibration: Equilibrate at -20°C for 5 minutes.
e Ramp: Heat at 5°C/min to 80°C. (Low ramp rate ensures thermal equilibrium).
e Analysis: Integrate the endothermic melting peak.
o Onset Temperature (

): Reported as Melting Point.

o Peak Area: Converted to
(J/g) using the instrument calibration constant (Indium standard).
Self-Validation:

« If the peak is broad (>3°C width), the sample is wet or impure. Recrystallize and dry again.
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* Run a cooling cycle; if supercooling is observed (crystallization <

), it confirms the substance's tendency to form metastable glasses.

Protocol B: Solubility Phase Diagram Construction

Objective: Determine the solubility curve to optimize crystallization yield.

Procedure:

Solvent Selection: Prepare binary solvent mixtures (e.g., Ethanol:Water in ratios 100:0,
90:10, 80:20).

o Saturation: Add excess (S)-2-amino-1-pentanol to 10 mL of solvent at a fixed temperature
(e.g., 20°C). Stir for 4 hours.

o Filtration: Filter the supernatant through a 0.45 um PTFE syringe filter (pre-heated to the
same temperature).

» Gravimetric Analysis: Evaporate a known volume of filtrate in a tared vial under vacuum at
50°C until constant weight.

e Calculation:

Repeat: Perform at 10°C intervals from 0°C to 50°C.

Applications in Drug Development

The thermodynamic stability of the amino pentanol motif is exploited in the synthesis of
peptidomimetics.

» Telaprevir Synthesis: L-Norvalinol is a key chiral building block. The high

of its intermediate salts allows for "purification by crystallization" strategies, avoiding
expensive chromatography at early stages.

e Pro-drug Design: The hydroxyl group allows for esterification, modifying the lipophilicity (
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) and bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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